molecular formula C8H19NO B13216425 2-Amino-3-ethyl-2-methylpentan-3-ol

2-Amino-3-ethyl-2-methylpentan-3-ol

Cat. No.: B13216425
M. Wt: 145.24 g/mol
InChI Key: BCJXVWIKSFCJSP-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-2-methylpentan-3-ol is an organic compound with the molecular formula C8H19NO. It is a colorless or pale yellow liquid that is used primarily in research and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a branched carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-2-methylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ammonia in the presence of a reducing agent. This reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining high purity and yield. The reaction conditions are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-2-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-ethyl-2-methylpentan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpentan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

    3-Methyl-2-pentanone: An isomer of 2-Amino-3-ethyl-2-methylpentan-3-ol, used as a solvent and intermediate in chemical synthesis.

    2-Amino-3-methylbutanol: Another similar compound with different branching in the carbon chain.

Uniqueness

This compound is unique due to its specific branching and the presence of both amino and hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-amino-3-ethyl-2-methylpentan-3-ol

InChI

InChI=1S/C8H19NO/c1-5-8(10,6-2)7(3,4)9/h10H,5-6,9H2,1-4H3

InChI Key

BCJXVWIKSFCJSP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)N)O

Origin of Product

United States

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